Cyclopentanesulfonic acid Cyclopentanesulfonic acid
Brand Name: Vulcanchem
CAS No.: 19247-73-5
VCID: VC21086264
InChI: InChI=1S/C5H10O3S/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2,(H,6,7,8)
SMILES: C1CCC(C1)S(=O)(=O)O
Molecular Formula: C5H10O3S
Molecular Weight: 150.2 g/mol

Cyclopentanesulfonic acid

CAS No.: 19247-73-5

Cat. No.: VC21086264

Molecular Formula: C5H10O3S

Molecular Weight: 150.2 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentanesulfonic acid - 19247-73-5

Specification

CAS No. 19247-73-5
Molecular Formula C5H10O3S
Molecular Weight 150.2 g/mol
IUPAC Name cyclopentanesulfonic acid
Standard InChI InChI=1S/C5H10O3S/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2,(H,6,7,8)
Standard InChI Key YAIKGZQRXQYYJZ-UHFFFAOYSA-N
SMILES C1CCC(C1)S(=O)(=O)O
Canonical SMILES C1CCC(C1)S(=O)(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

Cyclopentanesulfonic acid consists of a five-membered cyclopentane ring with a sulfonic acid group (-SO₃H) directly attached to one of the carbon atoms. Its molecular formula is C₅H₁₀O₃S, indicating the presence of five carbon atoms, ten hydrogen atoms, three oxygen atoms, and one sulfur atom .

Chemical Identifiers

The following table presents the key chemical identifiers for cyclopentanesulfonic acid:

Identifier TypeValue
CAS Number19247-73-5
IUPAC NameCyclopentanesulfonic acid
Molecular FormulaC₅H₁₀O₃S
Molecular Weight150.20 g/mol
InChIInChI=1S/C5H10O3S/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2,(H,6,7,8)
InChIKeyYAIKGZQRXQYYJZ-UHFFFAOYSA-N
SMILESC1CCC(C1)S(=O)(=O)O
DSSTox Substance IDDTXSID80577104

Physical and Chemical Properties

Cyclopentanesulfonic acid exhibits properties typical of sulfonic acids, including high acidity and good thermal stability. As a sulfonic acid derivative, it is generally characterized by the following properties, though specific data for cyclopentanesulfonic acid may vary:

  • Physical State: Typically exists as crystalline solid or viscous liquid

  • Acidity: Strong acid (comparable to sulfuric acid) due to the sulfonic acid group

  • Solubility: Generally soluble in water and polar organic solvents

  • Stability: Thermally stable and resistant to oxidation, characteristic of sulfonic acids

Synthesis Methods and Preparation

Sulfonation of Cyclopentane

One of the primary methods for synthesizing cyclopentanesulfonic acid involves the direct sulfonation of cyclopentane. This process typically uses sulfonating agents such as sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction generally requires a catalyst and elevated temperatures to ensure complete sulfonation.

The reaction can be represented as:

C₅H₁₀ + SO₃ → C₅H₉SO₃H

Industrial Production

In industrial settings, cyclopentanesulfonic acid can be produced using large-scale sulfonation reactors. The process involves the continuous addition of cyclopentane and sulfur trioxide, with careful monitoring of temperature and pressure to optimize yield and purity. The resulting product is typically purified through distillation or crystallization techniques.

Alternative Synthetic Routes

Research has demonstrated alternative routes for synthesizing cyclic sulfonic acids similar to cyclopentanesulfonic acid. For instance, a related compound, trans-2-aminocyclopentanesulfonic acid, has been synthesized from cyclopentene through a sequence involving sulfur monochloride addition, followed by oxidation to form 2-chlorosulfonic acid derivatives, and subsequent substitution of chlorine .

Chemical Reactions

General Reactivity

Cyclopentanesulfonic acid, like other sulfonic acids, participates in various chemical reactions, primarily owing to the reactivity of the sulfonic acid group and the cyclopentane ring. These include:

Acid-Base Reactions

As a strong acid, cyclopentanesulfonic acid readily donates protons in solution, forming the corresponding sulfonate anion. This property makes it useful in catalytic applications where strong acidity is required .

Esterification Reactions

The sulfonic acid group can undergo esterification reactions with alcohols to form sulfonic esters. These reactions typically require heating and sometimes catalysts to proceed efficiently.

Formation of Sulfonamides

Reaction with amines leads to the formation of sulfonamides, which are important structural motifs in medicinal chemistry. This reaction involves the nucleophilic attack of the amine on the sulfur atom of the sulfonic acid group.

Reactions Involving the Cyclopentane Ring

The cyclopentane portion of the molecule can undergo typical reactions of cycloalkanes, including:

  • Oxidation: Formation of cyclopentanone or other oxidized derivatives

  • Substitution: Introduction of functional groups onto the ring

  • Ring-opening reactions: Under specific conditions, leading to linear derivatives

Applications

Scientific Research Applications

Cyclopentanesulfonic acid finds use in various scientific research contexts:

Organic Synthesis

In organic synthesis, cyclopentanesulfonic acid serves as a reagent and catalyst for various transformations. Its strong acidity and relative stability make it suitable for acid-catalyzed reactions where stronger mineral acids might be too corrosive or reactive.

Chemical Analysis

The compound has applications in analytical chemistry, where it may be used as an internal standard or derivatizing agent for certain analyses.

Industrial Applications

Sulfonic acids, including cyclopentanesulfonic acid, have numerous industrial applications:

Catalysis

Sulfonic acids are widely used as catalysts in various industrial processes, particularly in esterification and transesterification reactions. Research has shown that solid sulfonic acid catalysts can effectively catalyze the methylation of fatty acids like palmitic acid, with conversion rates exceeding 95% .

Surface-Active Agents

Sulfonic acid derivatives are commonly employed in the production of surfactants and detergents due to their amphiphilic nature, containing both hydrophobic (cyclopentane ring) and hydrophilic (sulfonic acid group) portions .

Ion Exchange Resins

The strong acid properties of sulfonic acid groups make them valuable components in ion exchange resins used for water treatment and purification processes.

Pharmaceutical Research

Cyclic sulfonic acids have potential applications in pharmaceutical research as building blocks for drug discovery. Their unique chemical structures can provide useful scaffolds for the development of bioactive compounds.

Biological Probes

Some sulfonic acid derivatives serve as probes for biological research. For example, 1,3-cyclopentanedione derivatives have been developed as chemical probes for selectively labeling sulfenic acid (-SOH) in proteins, which are important intermediates in redox signaling pathways .

Comparison with Similar Compounds

Comparison with Other Cyclic Sulfonic Acids

Cyclopentanesulfonic acid can be compared with other cyclic sulfonic acids that have different ring sizes:

CompoundRing SizeKey Differences
Cyclopentanesulfonic acid5-memberedMore ring strain than larger rings; intermediate reactivity
Cyclohexanesulfonic acid6-memberedLess ring strain; more conformationally stable
Cycloheptanesulfonic acid7-memberedLarger, more flexible ring; different stereoelectronic properties
Benzenesulfonic acid6-membered (aromatic)Aromatic character; different reactivity pattern

Structure-Activity Relationships

The five-membered ring in cyclopentanesulfonic acid imparts specific conformational and reactivity properties that distinguish it from its six- and seven-membered counterparts. These differences can affect its behavior in catalytic applications, its binding to biological targets, and its physical properties such as solubility and acid strength.

Current Research and Future Perspectives

Recent Developments

Recent research has expanded the understanding of cyclic sulfonic acids and their derivatives. Studies have demonstrated the utility of these compounds in various applications, including:

  • Development of solid catalysts incorporating sulfonic acid groups for green chemistry applications

  • Utilization in the synthesis of pharmaceutical intermediates

  • Applications in materials science for functionalized polymers

Future Research Directions

Future research on cyclopentanesulfonic acid may focus on:

  • Developing more efficient and environmentally friendly synthesis methods

  • Exploring new catalytic applications, particularly in asymmetric synthesis

  • Investigating potential applications in pharmaceutical development

  • Engineering novel materials incorporating cyclopentanesulfonic acid moieties for specialized applications

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